7-Methyl-8-oxa-5-azaspiro[3.5]nonane

Aqueous solubility Bioisostere comparison Lead optimization

7-Methyl-8-oxa-5-azaspiro[3.5]nonane (CAS 1955540-56-3, molecular formula C₈H₁₅NO, molecular weight 141.21 g/mol, purity typically ≥95%) is a spirocyclic heterocyclic building block that fuses a 4-membered oxetane ring with a 4-membered azetidine ring through a shared quaternary carbon. The 7-methyl substituent on the oxetane ring introduces a defined stereocenter, producing a conformationally constrained, three-dimensional scaffold with both hydrogen-bond acceptor (ether oxygen) and ionizable amine (pKa ~8.91 predicted) functionalities.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 1955540-56-3
Cat. No. B2558712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-8-oxa-5-azaspiro[3.5]nonane
CAS1955540-56-3
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESCC1CNC2(CCC2)CO1
InChIInChI=1S/C8H15NO/c1-7-5-9-8(6-10-7)3-2-4-8/h7,9H,2-6H2,1H3
InChIKeyPKOSNXIRJSEGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-8-oxa-5-azaspiro[3.5]nonane (CAS 1955540-56-3): A Spirocyclic Oxetane–Azetidine Building Block for Medicinal Chemistry Procurement


7-Methyl-8-oxa-5-azaspiro[3.5]nonane (CAS 1955540-56-3, molecular formula C₈H₁₅NO, molecular weight 141.21 g/mol, purity typically ≥95%) is a spirocyclic heterocyclic building block that fuses a 4-membered oxetane ring with a 4-membered azetidine ring through a shared quaternary carbon . The 7-methyl substituent on the oxetane ring introduces a defined stereocenter, producing a conformationally constrained, three-dimensional scaffold with both hydrogen-bond acceptor (ether oxygen) and ionizable amine (pKa ~8.91 predicted) functionalities . This compound belongs to a class of spirocyclic oxetane–azetidine structures increasingly deployed in drug discovery as bioisosteric replacements for flat, metabolically labile heterocycles such as morpholine, piperazine, and piperidine [1].

Why 7-Methyl-8-oxa-5-azaspiro[3.5]nonane Cannot Be Freely Replaced by Generic Morpholine, Piperazine, or Other Flat Heterocycles in Research and Industrial Pipelines


Although morpholine, piperidine, and piperazine are the historic default solubilizing amines in medicinal chemistry, the introduction of a spirocyclic oxetane–azetidine junction fundamentally alters four critical physicochemical parameters simultaneously: aqueous solubility (factor of 4 to >4000 improvement over gem-dimethyl isosteres), metabolic stability (reduced oxidative degradation vs morpholine), lipophilicity (logD₇.₄ lowered by up to −1.0 units relative to parent heterocycles), and amine basicity (ΔpKa shifts of −1.3 to −2.6 units with oxetane introduction) [1][2][3]. These effects are not additive; they arise from the unique electronegative oxygen placement and conformational rigidification intrinsic to the spiro[3.5] architecture. Consequently, interchange with a non-spirocyclic or differently substituted analog risks unpredictable solubility, altered permeability, or off-target pharmacology that can derail a lead optimization campaign [4].

Quantitative Differentiation Evidence for 7-Methyl-8-oxa-5-azaspiro[3.5]nonane Versus Closest Analogs


Aqueous Solubility Enhancement: Spirocyclic Oxetane–Azetidine Scaffolds vs. Morpholine and Gem-Dimethyl Bioisosteres

In a landmark structure–property study of spirocyclic oxetane-amines used as morpholine surrogates, the 2-oxa-6-azaspiro[3.3]heptane core—the direct [3.3] analog of the [3.5] system in 7-methyl-8-oxa-5-azaspiro[3.5]nonane—demonstrated solubilizing ability that 'supplants' morpholine [1]. Across a series of oxetane-for-gem-dimethyl replacements, aqueous solubility increased by a factor of 4 to more than 4000, depending on the structural context [1]. The solubility gain is attributed to the electronegative oxygen atom reducing overall lipophilicity while maintaining hydrogen-bonding capacity equivalent to a carbonyl group [2]. This evidence positions 7-methyl-8-oxa-5-azaspiro[3.5]nonane as a solubility-enhancing replacement for morpholine or gem-dimethyl terminated building blocks in fragment-based or HTS-derived hits with poor developability.

Aqueous solubility Bioisostere comparison Lead optimization

Lipophilicity Reduction (logD₇.₄): Azaspiro[3.3]heptane and [3.5]nonane Scaffolds vs. Morpholine, Piperidine, and Piperazine

Degorce et al. (2019) systematically measured logD₇.₄ of azaspiro[3.3]heptane-containing matched molecular pairs versus their morpholine, piperidine, and piperazine counterparts. Introducing a spirocyclic center lowered the measured logD₇.₄ by as much as −1.0 log units relative to the parent heterocycle, despite the net addition of one carbon atom [1]. This counterintuitive effect is rationalized by the increased amine basicity in spirocyclic systems driving greater ionization at pH 7.4, thereby reducing the effective logD [1]. The [3.5] architecture present in 7-methyl-8-oxa-5-azaspiro[3.5]nonane maintains the stereoelectronic basis for this effect, as the oxetane oxygen in the α-position to the azetidine nitrogen produces a ΔpKa of −2.6 relative to unsubstituted piperidine [2], directly impacting the ionization–logD relationship. In the specific case of 2-oxa-6-azaspiro[3.3]heptane vs. morpholine, the ΔlogD₇.₄ was −1.2 units with a concomitant ΔpKa of +1.5 [3].

logD modulation Lipophilicity Drug-likeness

Metabolic Stability Advantage: Spirocyclic Oxetane–Azetidine Scaffolds Resist Oxidative Metabolism Compared with Morpholine and Piperidine Isosteres

Multiple independent studies establish that morpholine—the most common solubilizing heterocycle in FDA-approved drugs—suffers from N-dealkylation and ring oxidation liabilities mediated by CYP3A4 and other P450 isoforms [1]. The spirocyclic oxetane–azetidine scaffold used in linezolid programs demonstrated enhanced metabolic robustness over morpholine when evaluated in human liver microsomes; the 2-oxa-6-azaspiro[3.3]heptane replacement maintained antibacterial efficacy while circumventing the morpholine-associated metabolic instability [2]. More broadly, oxetane incorporation into aliphatic chains 'reduces the rate of metabolic degradation in most cases' [3], and spirocyclic compounds in general 'were intrinsically more stable in human and liver microsomes compared to the parent compounds' [4]. The [3.5] scaffold of 7-methyl-8-oxa-5-azaspiro[3.5]nonane retains the angular constraint at the spiro center that shields the azetidine nitrogen from oxidative N-dealkylation while the oxetane ring lacks the labile α-C–H bonds that make morpholine a substrate for CYP-mediated oxidation.

Metabolic stability Microsomal clearance Cytochrome P450

Conformational Rigidity and Fsp³ Enhancement: 7-Methyl-8-oxa-5-azaspiro[3.5]nonane vs. Flexible Morpholine and Piperidine Analogs

The spirocyclic architecture of 7-methyl-8-oxa-5-azaspiro[3.5]nonane locks both the oxetane and azetidine rings into a fixed relative orientation, eliminating the conformational flexibility intrinsic to morpholine and piperidine rings, which can interconvert between chair and boat conformations [1]. The compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 1.0 (all 8 carbons are sp³) compared to morpholine's Fsp³ of 0.75 (C₂H₄–O–C₂H₄: 3 sp³ carbons out of 4), and a molecular weight of 141.21 Da, placing it within the fragment-like space (MW < 250) with high three-dimensional character . Nicollé et al. (2017) demonstrated that the 1-oxa-7-azaspiro[3.5]nonane scaffold—the constitutional isomer—exhibits 'lead-like' three-dimensional properties and can be rapidly diversified into functionalized derivatives for library synthesis [2]. The 7-methyl substituent on the oxetane ring further rigidifies the scaffold by sterically penalizing ring-flipping, offering a more pre-organized pharmacophoric geometry than unsubstituted spirocyclic oxetanes or flexible monocycles.

Three-dimensionality Fsp³ fraction Conformational restriction

Validated Application Scenarios Where 7-Methyl-8-oxa-5-azaspiro[3.5]nonane Provides Measurable Advantage Over Generic Analogs


Fragment-to-Lead and Lead Optimization Programs Requiring Morpholine Replacement for Solubility and Metabolic Stability

Medicinal chemistry teams frequently encounter lead series where a morpholine ring contributes solubility but also introduces CYP3A4-mediated oxidative N-dealkylation, limiting oral bioavailability. The spirocyclic oxetane–azetidine scaffold, to which 7-methyl-8-oxa-5-azaspiro[3.5]nonane belongs, has been validated as a direct bioisostere of morpholine that maintains or improves aqueous solubility while conferring metabolic robustness [1][2]. The 2-oxa-6-azaspiro[3.3]heptane (the [3.3] analog) successfully replaced morpholine in linezolid, preserving antibacterial IC₅₀ values against S. aureus (0.49 μg/mL) and E. coli (0.72 μg/mL) while addressing metabolism-related liabilities [2]. For the [3.5] scaffold, the additional methylene bridge provides a slightly expanded spatial footprint, which can fill a hydrophobic pocket otherwise inaccessible to the smaller [3.3] system, and the 7-methyl substituent offers a synthetic handle for further diversification or stereochemical control. Procurement of this building block early in the lead optimization cascade enables parallel SAR exploration of both the oxetane and azetidine vectors simultaneously [1].

LogD Reduction Without Molecular Weight Penalty in CNS and Safety-Critical Drug Discovery Programs

Central nervous system (CNS) and cardiovascular drug discovery programs operate under stringent lipophilicity constraints to minimize hERG channel binding (QT prolongation risk) and phospholipidosis. Degorce et al. (2019) demonstrated that introducing a spirocyclic center into morpholine/piperidine/piperazine cores lowers logD₇.₄ by up to −1.0 log units while adding only one carbon atom [3]. For 7-methyl-8-oxa-5-azaspiro[3.5]nonane, the oxetane oxygen and methyl substituent combine to provide fine-tuned control over the ionization–lipophilicity relationship: the predicted pKa of approximately 8.9 places the azetidine nitrogen in a protonation range conducive to moderate logD reduction at physiological pH, while the methyl group sterically shields the amine from excessive solvation that could overly suppress passive permeability. This profile is particularly valuable in design of brain-penetrant candidates where logD must be tightly controlled in the ∼1.5–3.5 range.

Stereochemically Defined Building Block Procurement for Diversity-Oriented Synthesis and DNA-Encoded Library Construction

The 7-methyl substituent on the oxetane ring introduces a defined stereocenter that is fixed by the spirocyclic architecture, rendering the molecule chiral at the methyl-bearing carbon. This stereochemical definition is invaluable in diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) platforms where three-dimensional, sp³-rich scaffolds are prioritized for their superior target engagement profiles compared to flat, aromatic compounds [4]. Nicollé et al. (2017) established a robust C–H insertion route to spiro-oxetanes, including the 1-oxa-7-azaspiro[3.5]nonane scaffold, and demonstrated its conversion into functionalized derivatives suitable for library production [5]. The commercial availability of 7-methyl-8-oxa-5-azaspiro[3.5]nonane at ≥95% purity with batch-specific NMR, HPLC, and GC quality control from multiple vendors ensures consistent stereochemical integrity across synthesis cycles, a critical requirement for reproducible DEL chemistry and SAR interpretation.

Scaffold-Hopping from Piperidine/Piperazine-Based Kinase Inhibitors to Reduce Off-Target Activity

Kinase inhibitor programs often rely on piperidine or piperazine linkers to connect the hinge-binding motif to a solvent-exposed solubilizing group. However, these flexible, basic heterocycles contribute significantly to polypharmacology via off-target aminergic receptor binding. The azaspiro architecture has been shown to produce 'higher solubility, higher basicity, decreased lipophilicity and better metabolic stability than their six-membered ring piperazine, piperidine, morpholine or thiomorpholine counterparts' [4]. The [3.5] spiro system in 7-methyl-8-oxa-5-azaspiro[3.5]nonane introduces a geometric constraint that alters the presentation of the amine lone pair to solvent, potentially attenuating promiscuous binding to biogenic amine receptors while preserving the desired solubility and metabolic profile. The methyl group provides a tunable steric parameter that can be exploited in a scaffold-hopping campaign to dial out specific off-target liabilities while retaining on-target kinase potency [1].

Quote Request

Request a Quote for 7-Methyl-8-oxa-5-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.